2-({3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amino)-2-methyl-1-propanol
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Overview
Description
2-({3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amino)-2-methyl-1-propanol is a complex organic compound featuring a tetrazole ring, a methoxy group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amino)-2-methyl-1-propanol typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a between an azide and a nitrile compound under acidic conditions.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with an amine.
Final Assembly: The final compound is assembled by coupling the tetrazole derivative with the benzylated intermediate under basic conditions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with automated monitoring systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, potentially converting them into amines or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid, while reduction of the tetrazole ring can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems .
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-({3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amino)-2-methyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy and benzyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-({3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amino)-2-methyl-1-propanol: Unique for its combination of a tetrazole ring and methoxy group.
1-phenyl-1H-tetrazole-5-thiol: Similar tetrazole structure but with a thiol group instead of a methoxy group.
3-methoxy-4-(1H-tetrazol-5-yl)phenol: Similar methoxy and tetrazole groups but lacks the benzyl and amino alcohol moieties.
Uniqueness
The uniqueness of this compound lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H23N5O3 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C19H23N5O3/c1-19(2,13-25)20-12-14-9-10-16(17(11-14)26-3)27-18-21-22-23-24(18)15-7-5-4-6-8-15/h4-11,20,25H,12-13H2,1-3H3 |
InChI Key |
XDHONWRFPDKNIS-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Canonical SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Origin of Product |
United States |
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